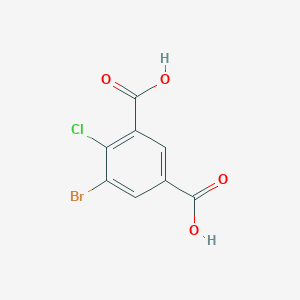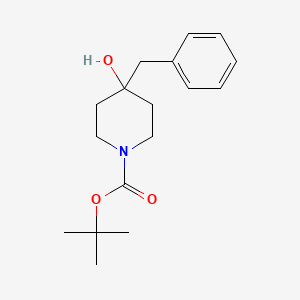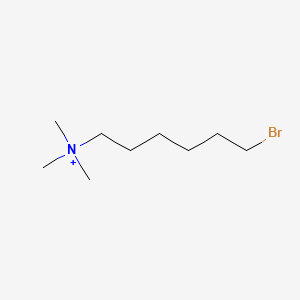
6-Bromohexyltrimethylaminium
Overview
Description
6-Bromohexyltrimethylaminium, also known as 6-(N,N,N-trimethylammonio)hexyl bromide, is a quaternary ammonium compound. It is characterized by its cationic nature and is widely recognized for its surfactant properties. This compound is often used in various chemical and biological applications due to its ability to interact with negatively charged molecules and surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromohexyltrimethylaminium typically involves a two-step chemical synthesis process:
Bromination: The starting material, 1,6-dibromohexane, undergoes a bromination reaction to introduce the bromine atom at the desired position.
Methylation: The brominated intermediate is then reacted with trimethylamine to form the final quaternary ammonium compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled heating and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Bromohexyltrimethylaminium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives .
Scientific Research Applications
6-Bromohexyltrimethylaminium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in studies involving cell membranes and protein interactions due to its cationic nature.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and personal care products .
Mechanism of Action
The mechanism of action of 6-Bromohexyltrimethylaminium is primarily based on its cationic nature. It interacts with negatively charged molecules and surfaces, disrupting their structure and function. This interaction can lead to the disruption of cell membranes in biological systems, making it effective as an antimicrobial agent. The compound can also facilitate the transfer of molecules across phases in chemical reactions .
Comparison with Similar Compounds
Hexadecyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide: Known for its use in various industrial applications as a surfactant.
Tetradecyltrimethylammonium Bromide: Used in similar applications but with different chain lengths affecting its properties
Uniqueness: 6-Bromohexyltrimethylaminium is unique due to its specific chain length and bromine atom, which confer distinct reactivity and interaction properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
6-bromohexyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrN/c1-11(2,3)9-7-5-4-6-8-10/h4-9H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNHFKVKJHYMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrN+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



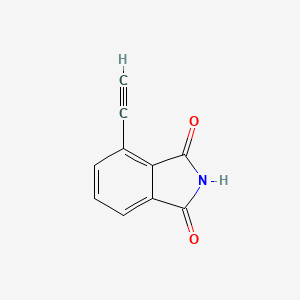
![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)


![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride](/img/structure/B3249045.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride](/img/structure/B3249056.png)
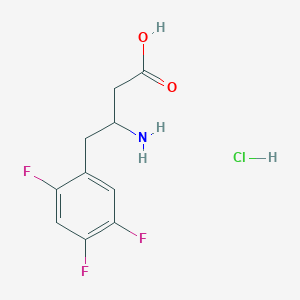

![[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B3249077.png)

